molecular formula C7H8Cl2N2O2 B3214138 (2-Chloro-5-nitrophenyl)methanamine hydrochloride CAS No. 1135021-79-2

(2-Chloro-5-nitrophenyl)methanamine hydrochloride

Cat. No.: B3214138
CAS No.: 1135021-79-2
M. Wt: 223.05 g/mol
InChI Key: GXCLYHPWCNWNFX-UHFFFAOYSA-N
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Description

(2-Chloro-5-nitrophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H7ClN2O2·HCl and a molecular weight of 223.06 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-nitrophenyl)methanamine hydrochloride typically involves the nitration of 2-chlorotoluene followed by reduction and subsequent amination. The nitration process introduces a nitro group at the para position relative to the chlorine atom. This is followed by reduction of the nitro group to an amine, and finally, the amine is converted to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The final product is typically crystallized and purified to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Formation of (2-Chloro-5-aminophenyl)methanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

(2-Chloro-5-nitrophenyl)methanamine hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Chloro-5-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or altering the conformation of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-5-methylphenyl)methanamine hydrochloride
  • (2-Bromo-5-chlorophenyl)methanamine hydrochloride
  • (2-Chloro-5-nitrophenyl)methanamine hydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups allows for versatile chemical modifications and applications .

Properties

IUPAC Name

(2-chloro-5-nitrophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2.ClH/c8-7-2-1-6(10(11)12)3-5(7)4-9;/h1-3H,4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCLYHPWCNWNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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